5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol

P2X3 purinoceptor Pain pharmacology Ligand-gated ion channel

Sourcing generic aminopyrazoles risks experimental failure from regioisomeric impurities and tautomeric ambiguity. This compound resolves that with a defined 5-(2-aminoethyl)-1-methyl substitution pattern essential for reproducible target engagement. • P2X3 antagonist activity (EC50 = 80 nM) - validated starting point for pain, migraine & overactive bladder hit-to-lead programs. • DAD hydrogen-bonding motif enables rational beta-sheet ligand design for Alzheimer's & protein aggregation studies. • Primary amine handle supports rapid parallel derivatization (amide formation, reductive amination) for GPCR-focused library synthesis. • Computed descriptors (XLogP3 = -0.8, PSA ≈ 64.07 Ų) provide a reliable benchmark for in silico ADME model validation.

Molecular Formula C6H11N3O
Molecular Weight 141.17 g/mol
Cat. No. B15362343
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol
Molecular FormulaC6H11N3O
Molecular Weight141.17 g/mol
Structural Identifiers
SMILESCN1C(=CC(=O)N1)CCN
InChIInChI=1S/C6H11N3O/c1-9-5(2-3-7)4-6(10)8-9/h4H,2-3,7H2,1H3,(H,8,10)
InChIKeyAEOSCBPICWFNJF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol: Neuroscience & GPCR Scaffold


5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol (CAS not consistently assigned; molecular formula C6H11N3O, molecular weight 141.17 g/mol) is a heterocyclic pyrazole derivative bearing a 2-aminoethyl substituent at the 5-position, a hydroxyl group at the 3-position, and a methyl group at the N1 position . This compound exists in tautomeric equilibrium with its keto form (1,2-dihydro-3H-pyrazol-3-one) [1]. It belongs to a broader class of aminopyrazole scaffolds that have demonstrated utility as beta-sheet ligands [2] and as pharmacophores in GPCR ligand discovery programs [3].

P2X3 receptor signaling research scaffold
Beta-sheet recognition study scaffold
GPCR ligand discovery building block
Primary amine derivatization handle

5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol: Regioisomer & Tautomer Risks


The procurement of generic 'aminopyrazole' or 'pyrazol-ol' building blocks carries a high risk of experimental failure due to regioisomeric impurity and tautomeric uncertainty. The specific substitution pattern of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol is non-trivial: regioisomers with the aminoethyl group at the 3-position (CAS 888229-76-3) , the 4-position (CAS 958693-07-7) [1], or with the hydroxyl group replaced by an amine (2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, CAS 51546-08-8) possess fundamentally different hydrogen-bonding donor/acceptor arrays, pKa values, and electronic properties. For example, the N1-methyl substitution pattern alone has been shown in related pyrazole series to alter CYP2E1 binding affinity and stoichiometry [2]. Additionally, the tautomeric state (pyrazol-3-ol vs. pyrazol-5-one) critically influences the compound's ability to participate in the DAD (donor-acceptor-donor) hydrogen-bonding motif essential for beta-sheet recognition applications [3]. Substitution with an incorrectly regioisomerized or tautomeric form can abrogate target engagement and invalidate structure-activity relationship studies.

3- or 4-aminoethyl regioisomers alter H-bond donor/acceptor arrays and may shift target engagement profile
Tautomeric state (pyrazol-3-ol vs pyrazol-5-one) affects DAD motif participation for beta-sheet recognition
N1-unsubstituted analogs may alter CYP enzyme binding affinity relative to N1-methyl substituted compound

5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol: Quantitative Performance Evidence


P2X3 Antagonist Activity

5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol demonstrates measurable antagonist activity at the recombinant rat P2X3 purinoceptor, a validated target for chronic pain and overactive bladder disorders. In functional assays using Xenopus oocytes expressing P2X3 channels, the compound exhibited an EC50 of 80 nM when evaluated at a concentration of 10 µM [1].

P2X3 Antagonist Activity
Reported
EC50 = 80 nM
Supports P2X3 receptor pharmacology studies
At 10 µM, recombinant rat P2X3 in Xenopus oocytes
P2X3 purinoceptor Pain pharmacology Ligand-gated ion channel

Lipophilicity & H-Bond Donor Comparison

The regiospecific placement of the aminoethyl group at the 5-position (vs. the 3- or 4-position) and the N1-methyl substitution differentiate 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol from its regioisomers in terms of predicted lipophilicity and hydrogen-bonding capacity. This compound has a computed LogP (XLogP3) of -0.8, with 2 hydrogen bond donors and 3 acceptors . In contrast, the 4-(2-aminoethyl)-1H-pyrazol-3-ol regioisomer (CAS 958693-07-7) lacks the N1-methyl group and has a computed XLogP3 of -0.9 with 3 hydrogen bond donors [1].

Lipophilicity & H-Bond Profile
Computed
Target: XLogP3 -0.8 / HBD 2 vs 4-isomer: -0.9 / HBD 3
Supports membrane permeability assessment
XLogP3 and Cactvs computed descriptors
Drug-likeness ADME prediction Regioisomer comparison

Acidic pKa Prediction

The acidic pKa of 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol is predicted to be 6.996863 (JChem calculation) [1]. This near-neutral pKa value indicates that the compound exists in equilibrium between protonated and deprotonated forms at physiological pH (7.4).

Acidic pKa Prediction
Computed
pKa = 6.996863
Supports ionization-state assessment
JChem calculation, near physiological pH
Ionization state pKa prediction Solubility modeling

One-Pot Pyrazole Synthesis Versatility

The 5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol scaffold belongs to a class of 5-aminopyrazoles that can be efficiently synthesized via a mild, one-pot method from β-ketoamides, alkyl hydrazines, and Lawesson's reagent in THF/pyridine [1]. This methodological precedent establishes that the aminoethyl side chain can be installed or modified without harsh conditions.

Synthetic Methodology
Class-level inference
One-pot 5-aminopyrazole synthesis
Supports derivatization feasibility
THF/pyridine, mild conditions, class-level
Medicinal chemistry Parallel synthesis SAR exploration

5-(2-aminoethyl)-1-methyl-1H-pyrazol-3-ol: Key Applications


P2X3 Receptor Pharmacology in Pain

Based on the demonstrated antagonist activity at recombinant rat P2X3 purinoceptors (EC50 = 80 nM), this compound is suitable as a starting scaffold for developing novel P2X3 antagonists targeting chronic pain, migraine, and overactive bladder. The quantitative potency data enables researchers to benchmark this compound against established tool molecules and justify its selection for hit-to-lead optimization campaigns.

Beta-Sheet Ligand Design for Aggregation Inhibition

The pyrazol-3-ol core, when correctly tautomerized, can participate in the DAD (donor-acceptor-donor) hydrogen-bonding motif that is characteristic of aminopyrazole-based beta-sheet ligands. This compound can be employed in the rational design of non-peptidic ligands for beta-sheet recognition, with applications in Alzheimer's disease research and studies of pathological protein aggregation.

Physicochemical Profiling & ADME Model Validation

The compound's well-defined computed descriptors (XLogP3 = -0.8, pKa ≈ 6.997, polar surface area ≈ 64.07 Ų) make it a useful standard for validating in silico ADME prediction models. Its distinct physicochemical profile relative to regioisomers (e.g., the 4-substituted analog with XLogP3 = -0.9) allows researchers to probe structure-property relationships in a controlled manner, particularly for investigating how N1-substitution affects lipophilicity and membrane permeability.

GPCR Ligand Library Scaffold

Given the broader class of aminopyrazoles has yielded potent ligands for GPCRs such as the apelin receptor (APJ), this compound serves as a versatile building block for generating focused compound libraries. The primary amine in the aminoethyl side chain provides a convenient handle for rapid parallel derivatization (e.g., amide formation, reductive amination), enabling efficient exploration of structure-activity relationships in GPCR drug discovery programs.

Application
Selection Property
Validation Focus
P2X3 receptor signaling studies
P2X3 antagonist activity
Receptor binding and functional assay review
Beta-sheet recognition research
DAD hydrogen-bond motif configuration
Beta-sheet recognition and aggregation inhibition
Physicochemical profiling
Computed descriptors (XLogP3, pKa)
ADME prediction model validation
GPCR ligand discovery research
Primary amine derivatization handle
SAR exploration and library synthesis

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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